N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine is a chemical compound with the molecular formula C12H10BrNOS and a molecular weight of 296.18 g/mol This compound is characterized by the presence of a bromophenyl group attached to a thiophene ring, which is further linked to an ethylidenehydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine typically involves the reaction of 3-bromophenylthiophene-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), amines (reduction), and various substituted derivatives (substitution).
Scientific Research Applications
N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{1-[5-(3-chlorophenyl)thiophen-2-yl]ethylidene}hydroxylamine
- N-{1-[5-(3-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine
- N-{1-[5-(3-methylphenyl)thiophen-2-yl]ethylidene}hydroxylamine
Uniqueness
N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also affect the compound’s electronic properties, making it distinct from its chloro, fluoro, and methyl analogs .
Properties
CAS No. |
1118787-06-6 |
---|---|
Molecular Formula |
C12H10BrNOS |
Molecular Weight |
296.18 g/mol |
IUPAC Name |
N-[1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C12H10BrNOS/c1-8(14-15)11-5-6-12(16-11)9-3-2-4-10(13)7-9/h2-7,15H,1H3 |
InChI Key |
CDOPOEQLJGROKQ-UHFFFAOYSA-N |
SMILES |
CC(=NO)C1=CC=C(S1)C2=CC(=CC=C2)Br |
Canonical SMILES |
CC(=NO)C1=CC=C(S1)C2=CC(=CC=C2)Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.